1-(3,5-Dichlorophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione
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Overview
Description
1-(3,5-Dichlorophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a dichlorophenyl group, a piperidinyl group, and a pyrrolidine-2,5-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichlorophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: This step may involve the use of chlorinated benzene derivatives and suitable coupling reactions.
Attachment of the Piperidinyl Group: This can be done through nucleophilic substitution reactions using piperidine and appropriate leaving groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dichlorophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The dichlorophenyl and piperidinyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions could produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying the interactions of pyrrolidine derivatives with biological systems.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting neurological or psychiatric conditions.
Industry: As an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichlorophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione would depend on its specific interactions with molecular targets. These could include:
Molecular Targets: Such as enzymes, receptors, or ion channels.
Pathways Involved: The compound may modulate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dichlorophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione
- 1-(3,5-Dichlorophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione
Uniqueness
1-(3,5-Dichlorophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione is unique due to its specific substitution pattern and the presence of both dichlorophenyl and piperidinyl groups. This combination of structural features may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O2/c16-10-6-11(17)8-12(7-10)19-14(20)9-13(15(19)21)18-4-2-1-3-5-18/h6-8,13H,1-5,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTYYLVQODHJOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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